

# 4-Bromo-1,2-diiodobenzene melting point and boiling point

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## Compound of Interest

Compound Name: 4-Bromo-1,2-diiodobenzene

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An In-depth Technical Guide to **4-Bromo-1,2-diiodobenzene**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **4-Bromo-1,2-diiodobenzene**, a versatile polyhalogenated aromatic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physical properties, synthesis methodologies, and key applications of this important chemical intermediate.

## Core Properties of 4-Bromo-1,2-diiodobenzene

Understanding the fundamental physical characteristics of **4-Bromo-1,2-diiodobenzene** is paramount for its effective use in synthesis and material design. The strategic placement of three halogen atoms on the benzene ring imparts unique reactivity and physical properties.

## Physical and Chemical Data

The properties of **4-Bromo-1,2-diiodobenzene** are summarized in the table below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrI <sub>2</sub>	[1]
Molecular Weight	408.80 g/mol	[1][2][3]
Melting Point	51 °C	[2][3]
Boiling Point	Not explicitly available; predicted to be high, likely requiring vacuum distillation.	
Physical State	Solid	[2][3]
Appearance	Very Pale Yellow	[2][3]
CAS Number	21521-54-0	[1][2][3]
Purity	Typically ≥98.0% (GC)	[2][3]

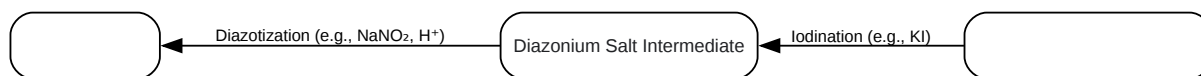
The melting point of 51 °C indicates that **4-Bromo-1,2-diiodobenzene** is a solid at room temperature, simplifying its handling and storage.[2][3] While an exact boiling point at atmospheric pressure is not readily reported in the literature, it is anticipated to be significantly high, characteristic of polyhalogenated benzene derivatives. For purification, vacuum distillation would be the method of choice to prevent thermal decomposition.

## Synthesis of 4-Bromo-1,2-diiodobenzene: A Methodological Approach

The synthesis of **4-Bromo-1,2-diiodobenzene** and related polyhalogenated benzenes often employs well-established transformations in organic chemistry, most notably the Sandmeyer reaction or related diazotization-iodination sequences starting from a suitable aniline precursor.

## Retrosynthetic Analysis

A logical retrosynthetic pathway for **4-Bromo-1,2-diiodobenzene** would originate from a commercially available or readily synthesizable bromo-iodo-aniline. The key transformation is the conversion of the amino group to an iodo group.



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Caption: Retrosynthetic analysis for **4-Bromo-1,2-diiodobenzene**.

## Generalized Experimental Protocol: Diazotization-Iodination

The following protocol outlines a common and reliable method for the synthesis of aryl iodides from anilines, which is adaptable for the preparation of **4-Bromo-1,2-diiodobenzene**.

Starting Material: A suitable bromo-iodo-aniline precursor.

### Step 1: Diazotization

- The aniline derivative is dissolved in an aqueous acidic solution, typically hydrochloric or sulfuric acid.
- The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
- A solution of sodium nitrite ( $\text{NaNO}_2$ ) in water is added dropwise to the cooled aniline solution. The slow addition is crucial to maintain the low temperature and control the exothermic reaction.
- The reaction mixture is stirred for a short period at this low temperature to ensure complete formation of the diazonium salt.

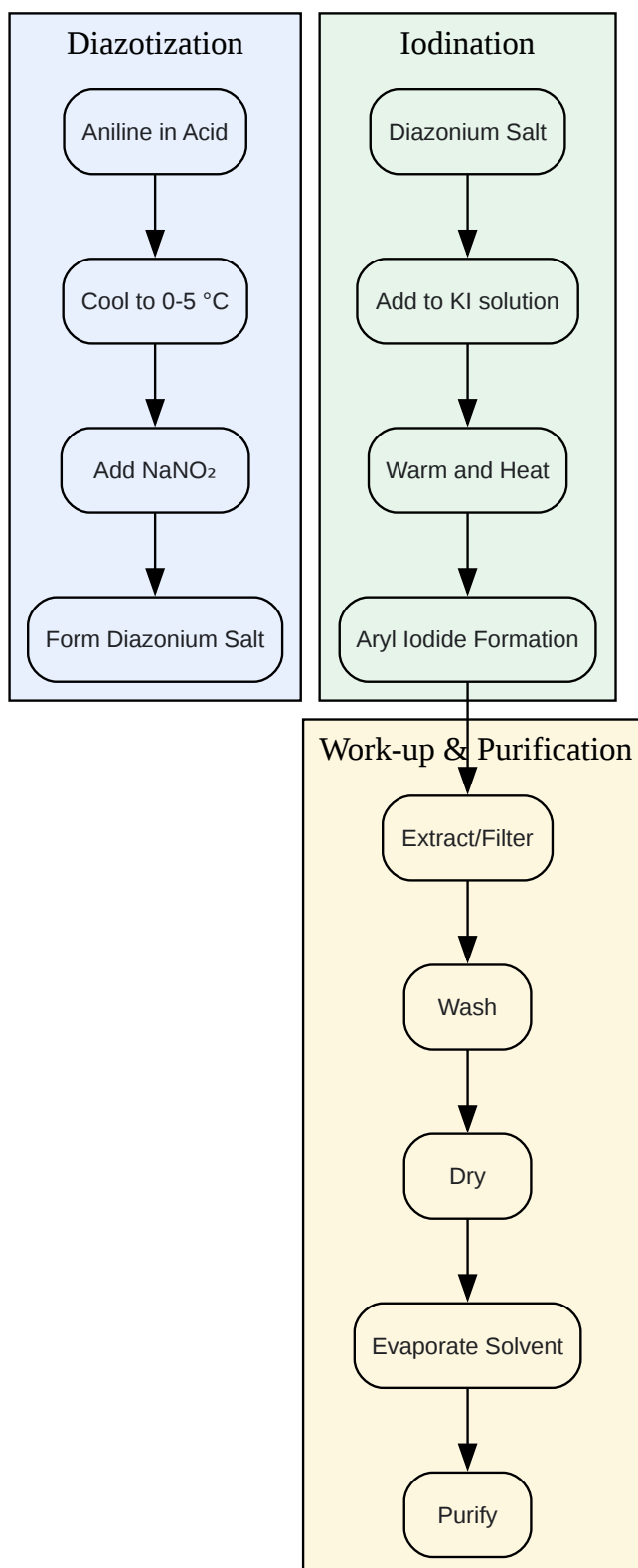
### Step 2: Iodination

- A solution of potassium iodide (KI) in water is prepared.
- The freshly prepared, cold diazonium salt solution is then added portion-wise to the potassium iodide solution.

- The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide, which often precipitates from the solution.
- Nitrogen gas is evolved during this step, indicating the progress of the reaction.

### Step 3: Work-up and Purification

- The reaction mixture is cooled, and the crude product is collected by filtration or extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
- The organic layer is washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
- The organic layer is dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- The solvent is removed under reduced pressure to yield the crude **4-Bromo-1,2-diiodobenzene**.
- Further purification can be achieved by recrystallization or column chromatography.



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Caption: Workflow for the synthesis of **4-Bromo-1,2-diiodobenzene**.

# Applications in Organic Synthesis and Materials Science

Polyhalogenated benzenes like **4-Bromo-1,2-diiodobenzene** are valuable building blocks due to the differential reactivity of the halogen substituents. This allows for selective functionalization through various cross-coupling reactions.

## Selective Cross-Coupling Reactions

The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference enables the selective functionalization at the iodine-substituted positions while leaving the bromine intact for subsequent transformations. This stepwise approach is a cornerstone for the synthesis of complex organic molecules. For instance, a Sonogashira coupling can be performed selectively at the C-I bond, followed by a Suzuki coupling at the C-Br bond.<sup>[4]</sup>

## Precursor for Advanced Materials

Halogenated aromatic compounds are crucial intermediates in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).<sup>[5]</sup> The ability to introduce different functional groups in a controlled manner allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.<sup>[5]</sup>

## Intermediate in Pharmaceutical Synthesis

The structural motif of **4-Bromo-1,2-diiodobenzene** can be found in or used to construct more complex molecules that are investigated for their biological activity. The halogen atoms can serve as handles for introducing pharmacophoric groups or for modulating the lipophilicity and metabolic stability of a drug candidate.

## Conclusion

**4-Bromo-1,2-diiodobenzene** is a synthetically valuable compound with well-defined physical properties. Its utility stems from the presence of multiple, differentially reactive halogen atoms, which allows for its use as a versatile building block in the construction of complex organic molecules for a range of applications, from pharmaceuticals to advanced materials. The

synthetic protocols for its preparation are robust and rely on fundamental organic transformations, making it an accessible intermediate for both academic and industrial research.

## References

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